molecular formula C32H24O12 B3424902 12-Hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)-1-oxo-2-propen-1-yl]-10,11-dimethoxy-3-(methoxycarbonyl)-1-oxo-1H-anthra[2,3-c]pyran-8-acetic acid CAS No. 37577-75-6

12-Hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)-1-oxo-2-propen-1-yl]-10,11-dimethoxy-3-(methoxycarbonyl)-1-oxo-1H-anthra[2,3-c]pyran-8-acetic acid

Cat. No.: B3424902
CAS No.: 37577-75-6
M. Wt: 600.5 g/mol
InChI Key: GGEDVBUCHDZLTH-UHFFFAOYSA-N
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Description

Thermorubin is a naturally occurring, broad-spectrum aromatic anthracenopyranone antibiotic isolated from Thermoactinomyces antibioticus . It is a potent inhibitor of bacterial protein synthesis in both Gram-positive and Gram-negative bacteria, with demonstrated activity against pathogens like Staphylococcus aureus and Streptococcus pneumoniae , while remaining inactive against eukaryotes . Early studies suggested thermorubin inhibits the initiation stage of translation, but recent, high-resolution structural and biochemical research has clarified its multifaceted mechanism . It binds with high affinity to the 70S ribosomal subunit at the intersubunit bridge B2a, a site distinct from other known antibiotic classes . By binding at this interface, thermorubin acts as a molecular glue that tethers the ribosomal subunits together, blocking ribosomal recycling and depleting the pool of active ribosomes . Furthermore, its binding induces a conformational change in the ribosomal RNA that physically impedes the binding and accommodation of A-site substrates, thereby inhibiting both the elongation and termination steps of translation . This dual action—preventing ribosome recycling and blocking the A-site—makes thermorubin a valuable tool for fundamental research into bacterial translation mechanisms. Its unique binding site and potent antibacterial activity, coupled with a high therapeutic index, also make it a promising scaffold for the development of novel antibiotics to combat multidrug-resistant bacteria, though its poor aqueous solubility has so far limited clinical application . This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[12-hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEDVBUCHDZLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100964
Record name 12-Hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)-1-oxo-2-propen-1-yl]-10,11-dimethoxy-3-(methoxycarbonyl)-1-oxo-1H-anthra[2,3-c]pyran-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37577-75-6
Record name 12-Hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)-1-oxo-2-propen-1-yl]-10,11-dimethoxy-3-(methoxycarbonyl)-1-oxo-1H-anthra[2,3-c]pyran-8-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37577-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hydroxy-9-[3-hydroxy-3-(2-hydroxyphenyl)-1-oxo-2-propen-1-yl]-10,11-dimethoxy-3-(methoxycarbonyl)-1-oxo-1H-anthra[2,3-c]pyran-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Thermorubin

Origin of Biosynthetic Precursors

The molecular architecture of thermorubin (B1234077) is assembled from precursors derived from two fundamental metabolic routes: the shikimate pathway and the polyketide pathway. This hybrid origin underscores a sophisticated interplay between primary and secondary metabolism within the producing microorganisms.

Contribution of the Shikimate Pathway: Salicylic (B10762653) Acid Derivation

A crucial building block for the thermorubin scaffold is salicylic acid, which is derived from the shikimate pathway. acs.orgnih.gov This pathway is a central route in microorganisms and plants for the biosynthesis of aromatic amino acids. The journey to salicylic acid begins with the precursor chorismate, a key branch-point intermediate in the shikimate pathway. nih.gov In the biosynthesis of thermorubin, chorismate is converted to salicylic acid, which then serves as the starter unit for the subsequent polyketide chain assembly. researchgate.netacs.org

Polyketide Origin: Undecaketide Chain Formation

The majority of the carbon backbone of thermorubin originates from a polyketide pathway. Specifically, an undecaketide chain, formed from the sequential condensation of eleven acetate-derived units, provides the core structure. acs.org This process is orchestrated by a type II polyketide synthase (PKS) enzymatic complex. acs.org These multienzyme systems catalyze the iterative addition of two-carbon units from malonyl-CoA to a growing polyketide chain, which remains tethered to the enzyme complex during synthesis.

Mixed Biosynthetic Pathway Hypothesis

The formation of thermorubin is a prime example of a mixed biosynthetic pathway, where precursors from different metabolic origins are integrated. The prevailing hypothesis suggests that the biosynthesis is initiated by the activation of salicylic acid, which then primes the type II polyketide synthase. researchgate.net The PKS complex then catalyzes the sequential addition of eleven malonyl-CoA extender units to the salicylic acid starter unit, forming a salicyl-primed dodecaketide intermediate. researchgate.net This linear polyketide chain subsequently undergoes a series of intricate cyclization and tailoring reactions to yield the final tetracyclic structure of thermorubin.

Identification and Characterization of the Biosynthetic Gene Cluster

The genetic instructions for thermorubin biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC). The identification and analysis of this cluster have been pivotal in elucidating the biosynthetic pathway.

Genomic Localization in Producing Species (e.g., Laceyella sacchari, Thermoactinomyces antibioticus)

The thermorubin biosynthetic gene cluster has been successfully identified and characterized in the thermophilic actinomycete Laceyella sacchari. acs.orgresearchgate.netnih.gov Genomic analysis of this species led to the localization of a cluster of genes predicted to be involved in the biosynthesis of a type II polyketide. acs.org Heterologous expression of this gene cluster in Escherichia coli confirmed its role in thermorubin production. researchgate.netnih.gov While Thermoactinomyces antibioticus is also a known producer of thermorubin, detailed information on the genomic localization of its biosynthetic gene cluster is not as extensively documented in the available scientific literature. nih.gov

Role of Key Biosynthetic Enzymes (e.g., Salicylate (B1505791) Synthase TheO)

Annotation of the thermorubin biosynthetic gene cluster in Laceyella sacchari has revealed several key enzymes essential for its synthesis. Among the most well-characterized is the salicylate synthase, designated TheO. nih.gov This enzyme plays a crucial role in the initial step of the pathway, catalyzing the conversion of chorismate to salicylic acid. acs.orgnih.gov TheO is a robust enzyme, exhibiting significant activity up to 50 °C, which is consistent with the thermophilic nature of the producing organism. nih.gov

In-depth characterization of TheO has provided valuable insights into its catalytic efficiency. The kinetic parameters of this key enzyme have been determined, as detailed in the table below.

Kinetic Parameters of Salicylate Synthase (TheO)
ParameterValue
KM of Chorismate109 ± 12 µM
kcat9.17 ± 0.36 min-1
Catalytic Efficiency (kcat/KM)84 ± 9 nM-1 min-1

Beyond TheO, the gene cluster also encodes the core components of a type II polyketide synthase, including ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) domains. These enzymes work in concert to assemble the undecaketide chain. Additionally, the cluster contains genes predicted to encode tailoring enzymes, such as cyclases and oxygenases, which are responsible for the subsequent modifications of the linear polyketide intermediate to form the complex, biologically active thermorubin molecule. researchgate.net The precise functions and mechanisms of these tailoring enzymes are areas of ongoing investigation.

Proposed Biosynthetic Pathway Intermediates

The biosynthesis of thermorubin is a complex process that is believed to originate from both the shikimate and polyketide pathways. rsc.org The proposed biosynthetic pathway commences with the formation of a salicylic acid starter unit, a reaction catalyzed by the enzyme salicylate synthase TheO, which converts chorismate to salicylate. researchgate.netnih.govacs.org This initial building block is then elaborated through the action of a polyketide synthase (PKS) complex.

It is suggested that the carbon backbone of thermorubin is initially formed as a protein-tethered salicyl-primed dodecaketide intermediate. researchgate.net This process involves the priming of the PKS with the salicylic acid starter unit, followed by iterative rounds of chain extension using extender units derived from primary metabolism. researchgate.net Following the assembly of this polyketide chain, a series of uncharacterized ring closure events are proposed to transform the nascent β-ketoacyl chain into precursor molecules. These precursors are then further modified by tailoring enzymes to yield the final tetracyclic structure of thermorubin. researchgate.net

Table 1: Key Proposed Intermediates in Thermorubin Biosynthesis
IntermediateDescriptionBiosynthetic Origin
ChorismateA key branch-point metabolite in the shikimate pathway.Shikimate Pathway
Salicylic AcidThe starter unit for the polyketide chain, formed from chorismate.Shikimate Pathway
Salicyl-primed DodecaketideThe initial polyketide chain formed by the PKS complex.Polyketide Pathway

Heterologous Production and Biosynthetic Engineering

The native producer of thermorubin, Laceyella sacchari, is not always amenable to large-scale fermentation or genetic manipulation. researchgate.netnih.gov Consequently, researchers have turned to heterologous expression, the process of transferring the genetic blueprint for thermorubin biosynthesis into a more tractable host organism.

Strategies for Recombinant Expression

Escherichia coli has been successfully utilized as a heterologous host for the production of thermorubin. researchgate.netnih.gov This was achieved by identifying and transferring the entire thermorubin biosynthetic gene cluster from Laceyella sacchari into E. coli. The successful expression of this gene cluster in E. coli confirmed its role in thermorubin biosynthesis and demonstrated the feasibility of producing this complex polyketide in a recombinant host. researchgate.netnih.gov

The choice of E. coli as a host for polyketide production offers several advantages, including its rapid growth, well-understood genetics, and the availability of a vast array of molecular biology tools. nih.govnih.gov However, challenges can arise, such as the potential for insoluble expression of the large, multi-domain PKS enzymes. mdpi.comacs.org Strategies to overcome these challenges include optimizing codon usage for the host, co-expressing chaperone proteins to aid in proper folding, and fine-tuning expression levels to prevent the formation of inclusion bodies. plos.org

Metabolic Engineering Approaches for Enhanced Production

While heterologous expression provides a platform for thermorubin production, the initial yields are often low. Metabolic engineering, the targeted modification of an organism's metabolic pathways, offers a powerful approach to enhance the production of desired compounds. acs.org For polyketides like thermorubin, a primary strategy is to increase the intracellular pools of the necessary building blocks.

This can be achieved by:

Enhancing the supply of starter units: For thermorubin, this would involve engineering the host to overproduce chorismate, the precursor to the salicylic acid starter unit. nih.gov

Increasing the availability of extender units: The iterative extension of the polyketide chain requires a steady supply of malonyl-CoA and other potential extender units. Metabolic engineering strategies can be employed to upregulate the pathways responsible for the synthesis of these molecules. acs.orgh1.co

Redirecting carbon flux: By knocking out or downregulating competing metabolic pathways, more of the cell's resources can be channeled towards the biosynthesis of thermorubin.

Optimizing the expression of biosynthetic genes: Fine-tuning the expression levels of the individual genes within the thermorubin biosynthetic cluster can help to balance the pathway and avoid the accumulation of potentially toxic intermediates. nih.gov

Mechanistic Elucidation of Thermorubin S Ribosome Targeting Activity

Inhibition of Bacterial Protein Synthesis

Thermorubin (B1234077) is a potent small molecule inhibitor of protein synthesis in both Gram-positive and Gram-negative bacteria. nih.govoup.comresearchgate.netnih.gov Its primary intracellular target is the 70S ribosome. oup.com While initial studies suggested that Thermorubin primarily inhibits the initiation phase of protein synthesis, more recent research has revealed a more complex mechanism. nih.govoup.com It is now understood that Thermorubin can stall ribosomes not only at the start of translation but also at internal and termination codons. oup.comnih.govbiorxiv.org This indicates that the antibiotic affects multiple stages of the translation process, including elongation and termination. nih.govdiva-portal.org The binding of Thermorubin interferes with the accommodation of aminoacyl-tRNAs and class-I release factors into the A-site of the ribosome. diva-portal.orgnih.gov

A key characteristic of Thermorubin is its selective activity against prokaryotic ribosomes. It is a potent inhibitor of ribosomes from a wide spectrum of bacteria, including both Gram-positive and Gram-negative species. nih.gov This broad-spectrum antibacterial activity is a direct consequence of its specific binding to the conserved architecture of the bacterial 70S ribosome.

In stark contrast to its effect on bacteria, Thermorubin is virtually inactive against the ribosomes of eukaryotic organisms such as yeast, fungi, and higher eukaryotes. nih.govoup.com This crucial selectivity is rooted in structural differences between prokaryotic and eukaryotic ribosomal RNA (rRNA) at the antibiotic's binding site. nih.gov Specifically, a key interaction involves the stacking of Thermorubin's tetracyclic moiety against a C1409-G1491 base pair in the 16S rRNA of bacteria. oup.comnih.gov In eukaryotic 18S rRNA, the corresponding nucleotide to C1409 is not base-paired, which prevents the stable stacking interaction required for Thermorubin binding and inhibitory activity. oup.comnih.gov

Ribosomal Binding Site Characterization

Despite a structural resemblance to tetracycline (B611298) antibiotics, Thermorubin binds to a completely different and unique location on the ribosome. nih.govnih.govoup.com Its binding site is situated at the critical interface between the small (30S) and large (50S) ribosomal subunits. nih.govoup.com

The Thermorubin binding pocket is formed by elements from both ribosomal subunits, primarily helix 69 (H69) of the 23S rRNA in the large subunit and helix 44 (h44) of the 16S rRNA in the small subunit. nih.govoup.comnih.gov The interaction of Thermorubin with this site induces significant conformational changes in the rRNA. nih.gov A notable rearrangement is the flipping out of the nucleotide base C1914 from its normal position within H69. oup.comnih.gov This displaced nucleotide would then sterically clash with an incoming aminoacyl-tRNA attempting to enter the A-site, thus blocking protein chain elongation. nih.govnih.govnih.gov Furthermore, Thermorubin binding also induces the flipping out of key monitoring bases A1492 and A1493 in h44, which are critical for decoding fidelity. windows.net

The binding of Thermorubin is stabilized by a series of specific molecular interactions with the rRNA nucleotides. The planar tetracyclic core of the antibiotic engages in stacking interactions with the bases of C1409 and G1491 from h44 of the 16S rRNA, and A1913 from H69 of the 23S rRNA. nih.govoup.comnih.gov Additionally, the orthohydroxyphenyl moiety of Thermorubin stacks upon the base of U1915 in H69. oup.comnih.gov

Hydrogen bonds also contribute to the binding affinity. The 2'-hydroxyl groups of residues C1409 and A1913 appear to form hydrogen bonds with oxygen atoms on the Thermorubin molecule. nih.gov The binding is further stabilized by the coordination of two cations, presumed to be magnesium ions (Mg²⁺), which bridge chelating sites on the antibiotic with electron-rich regions of the rRNA. nih.gov

Table 1: Key Ribosomal Interactions of Thermorubin

Interacting Component Ribosomal Subunit Specific Residue(s) Type of Interaction Consequence of Interaction
rRNA Helix 44 (h44) 30S (Small) C1409, G1491 Stacking with tetracyclic moiety Anchors Thermorubin to the small subunit
rRNA Helix 69 (H69) 50S (Large) A1913 Stacking with tetracyclic moiety Bridges the two subunits
rRNA Helix 69 (H69) 50S (Large) U1915 Stacking with orthohydroxyphenyl moiety Stabilizes orientation in the binding pocket
rRNA Helix 69 (H69) 50S (Large) C1914 - Flips out, blocking A-site tRNA binding
rRNA Helix 44 (h44) 30S (Small) A1492, A1493 - Flips out, affecting decoding
rRNA Both C1409, A1913 Hydrogen bonding Increases binding affinity

| Cations (e.g., Mg²⁺) | Both | - | Ionic coordination | Bridges antibiotic and rRNA |

Table 2: Compound Names Mentioned

Compound Name
Thermorubin
Tetracycline
Erythromycin
Levofloxacin
Anisomycin
Blasticidin S
Chloramphenicol
Streptomycin
Paromomycin
Gentamicin
Lefamulin
Omadacycline
Pentacycline
Eravacycline
Spectinomycin
Apramycin
Kasugamycin
Avilamycin

Impact on Ribosomal Translational Stages

Thermorubin exerts its antibacterial effects by targeting the bacterial ribosome, a complex molecular machine responsible for protein synthesis. The precise mechanistic details of how thermorubin disrupts the various stages of translation have been a subject of evolving research, with recent studies providing a more nuanced understanding of its activity.

Debate on Inhibition of Translation Initiation versus Elongation

Historically, there has been considerable debate regarding which specific stage of protein synthesis is the primary target of thermorubin. Early biochemical studies suggested that thermorubin inhibits the initiation phase of translation. nih.gov This was supported by observations that the antibiotic was effective at inhibiting protein synthesis under conditions that included initiation factors, but had little effect on in vitro poly(U)-dependent polyphenylalanine synthesis, a process that bypasses the standard initiation pathway. nih.gov The binding site of thermorubin, located at the intersubunit bridge B2a, is a region known to be crucial for factor-dependent translation initiation, lending further credence to this initial hypothesis. nih.govoup.com

However, more recent research, employing advanced techniques such as cryo-electron microscopy (cryo-EM) and precise fast-kinetics assays, has challenged this long-held view. oup.comscilifelab.sediva-portal.org These studies have demonstrated that thermorubin allows for the initiation of protein synthesis and the translation of at least a few codons before causing the ribosome to stall. oup.comnih.govdntb.gov.ua This indicates that the primary inhibitory action of thermorubin is not at the initiation stage but rather during the elongation and termination phases of translation. scilifelab.sediva-portal.org It is now understood that while thermorubin's binding could, in principle, interfere with the conformational changes required for the delivery of initiator fMet-tRNA during initiation, this is not its main mechanism of action. oup.comwindows.net

Table 1: Evolution of Understanding of Thermorubin's Inhibitory Action

Time Period Primary Finding Experimental Basis
Early Studies Inhibition of translation initiation nih.gov In vitro translation assays with and without initiation factors nih.gov
Recent Studies Inhibition of translation elongation and termination oup.comscilifelab.se Cryo-EM, fast-kinetics assays, in vivo and in vitro stalling assays oup.comscilifelab.senih.gov

Mechanisms of Impeding A-site Substrate Interactions

Thermorubin's inhibitory effect is rooted in its ability to interfere with the binding of substrates to the ribosomal A-site (aminoacyl-tRNA site). The antibiotic binds in a cleft formed by helix 69 of the 23S rRNA in the large ribosomal subunit and helix 44 of the 16S rRNA in the small subunit. nih.govoup.com This binding induces a conformational change in the ribosome, most notably causing the repositioning of two bases on helix 69 of the 23S rRNA. nih.govnih.gov

One of these displaced nucleotides, C1914, flips out and occupies a position that would physically clash with an incoming aminoacyl-tRNA attempting to accommodate into the A-site. nih.govnih.gov This steric hindrance is a key component of thermorubin's mechanism, effectively blocking the entry of the next amino acid to be added to the growing polypeptide chain. nih.govnih.gov While it was initially thought that this would prevent any A-site tRNA binding, recent high-resolution structures have shown that thermorubin can co-exist with both P- and A-site tRNAs. oup.comnih.gov This suggests that while thermorubin impedes the stable binding of A-site substrates, it does not create an absolute blockade. oup.combiorxiv.org

Effects on Ribosomal Elongation and Termination

The primary impact of thermorubin on bacterial protein synthesis is the stalling of ribosomes during the elongation phase. oup.comnih.govdntb.gov.ua In vitro and in vivo experiments have shown that thermorubin causes ribosomes to pause at internal codons within the mRNA sequence. oup.comresearchgate.net This premature cessation of translation is attributed to thermorubin's significant impact on the binding stability of the tRNA in the A-site. oup.comnih.gov

Furthermore, thermorubin has a notable ability to arrest ribosomes at stop codons, thereby inhibiting the termination phase of translation. oup.comnih.govdntb.gov.ua The structural rearrangements in the decoding center caused by thermorubin are thought to interfere with the accommodation of class-I release factors (RF1 and RF2) into the A-site. scilifelab.sediva-portal.orgnih.gov By preventing the binding of these release factors, thermorubin effectively traps the ribosome at the end of the coding sequence, preventing the release of the newly synthesized polypeptide chain. oup.comwindows.net

Table 2: Effects of Thermorubin on Elongation and Termination

Translational Stage Effect of Thermorubin Molecular Mechanism
Elongation Ribosome stalling at internal codons oup.comresearchgate.net Decreased binding stability of A-site tRNA oup.comnih.gov
Termination Ribosome arrest at stop codons oup.comnih.govdntb.gov.ua Interference with the accommodation of release factors into the A-site scilifelab.sediva-portal.org

Cellular and Molecular Interactions of Thermorubin Beyond Ribosomal Inhibition

Modulation of Enzymatic Activities

Thermorubin (B1234077) has demonstrated the capacity to modulate the activity of several important enzymes, indicating its potential as a bioactive agent in various physiological processes.

Thermorubin has been identified as a potent inhibitor of the alpha-glucosidase enzyme in cell-free systems mdpi.comdntb.gov.ua. Alpha-glucosidase plays a role in carbohydrate digestion and is a target for managing conditions like type 2 diabetes. In vitro studies have quantified Thermorubin's inhibitory effect on this enzyme.

Table 1: Thermorubin Inhibition of Alpha-Glucosidase (Cell-Free System)

Thermorubin Concentration (µM)% Inhibition
1014.14
2550.89

The calculated IC50 value for Thermorubin's inhibition of alpha-glucosidase in these in vitro studies was found to be 24.56 µM mdpi.com. It is important to note that Thermorubin did not significantly affect intracellular alpha-glucosidase activity under either basal or alpha-melanocyte-stimulating hormone (α-MSH) stimulated conditions, suggesting its inhibitory action is specific to the enzyme in a cell-free environment mdpi.com.

Thermorubin has also been recognized for its potent inhibitory activity against aldose reductase nih.govoup.com. Aldose reductase is an enzyme implicated in diabetic complications, particularly in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. By inhibiting this enzyme, Thermorubin shows potential as a therapeutic agent for managing diabetes-related pathologies.

The compound has demonstrated anti-inflammatory properties attributed, in part, to its ability to inhibit matrix metalloproteinases (MMPs) mdpi.comresearchgate.netdntb.gov.ua. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing roles in processes such as tissue remodeling, inflammation, and disease progression, including skin photoaging mdpi.com. Earlier research indicated that Thermorubin could inhibit human neutrophil elastase with a 50% inhibitory potency in the range of 30 µM, and it also exhibits inhibitory activity against MMPs mdpi.com.

Cellular Pathway Interferences

Beyond direct enzymatic inhibition, Thermorubin interferes with key cellular pathways, notably influencing melanogenesis and potentially the shikimate pathway.

Thermorubin has been investigated for its effects on melanogenesis, the process of melanin (B1238610) pigment production. Research indicates that Thermorubin does not inhibit tyrosinase, the key enzyme in melanin synthesis, nor does it affect melanin biosynthesis directly mdpi.com. Instead, its mechanism of action appears to be the selective inhibition of melanosome export from melanocytes to keratinocytes mdpi.comresearchgate.netnih.gov.

Table 2: Thermorubin's Effect on Melanogenesis and Melanosome Export

Cell TypeThermorubin Concentration (µM)Effect on MelaninEffect on DendricityImplied Mechanism
B16F10 mouse melanoma cells25Inhibited total melanin; selectively inhibited extracellular melaninN/AInhibition of melanosome export
Human melanocytes (DP skin)10Increased intracellular melanin accumulationSignificantly suppressedInhibition of melanosome export

In B16F10 mouse melanoma cells, Thermorubin at 25 µM reduced total melanin levels, with a specific decrease in extracellular melanin, suggesting an impact on melanin secretion mdpi.comresearchgate.net. In primary human melanocytes, 10 µM of Thermorubin suppressed dendricity, a process crucial for melanosome transfer, and led to an accumulation of melanin within the cells mdpi.comresearchgate.net. These findings collectively point to Thermorubin's role as an inhibitor of melanosome export.

The shikimate pathway is a crucial metabolic route in plants, bacteria, and fungi for the synthesis of aromatic amino acids and other essential compounds. Research suggests that Thermorubin may interfere with this pathway biosynth.com. Specifically, it has been reported that Thermorubin inhibits the shikimate pathway, leading to the inhibition of polyethylene (B3416737) glycols biosynth.com. Furthermore, salicylic (B10762653) acid, a component derived from the shikimate pathway, is known to be incorporated into the biosynthesis of Thermorubin psu.edursc.org. This connection highlights a potential regulatory role or interaction between Thermorubin and this fundamental metabolic pathway.

Compound Names:

Thermorubin (TR)

Reported Inhibition of RNA Synthesis (Further Academic Validation Required)

Thermorubin has been a subject of investigation regarding its potential effects on cellular nucleic acid synthesis. While primarily recognized for its potent inhibition of bacterial protein synthesis, some reports have suggested a role in the modulation of RNA synthesis.

One proposed mechanism suggests that Thermorubin functions as a methyltransferase inhibitor. In this context, it is hypothesized to interfere with the conversion of S-adenosylhomocysteine to adenosine (B11128) triphosphate (ATP). This disruption in cellular metabolism is posited to lead to cell death through a dual inhibition of both protein and RNA synthesis. biosynth.com

However, these findings are contrasted by other significant research. Seminal studies, including those by Pirali et al. in 1974, specifically investigated Thermorubin's impact on Escherichia coli cultures. These investigations concluded that Thermorubin exclusively inhibits protein synthesis, while RNA and DNA synthesis remain unaffected. researchgate.netresearchgate.net This observation directly contradicts the notion of Thermorubin broadly inhibiting RNA synthesis through metabolic disruption.

Compound List

Thermorubin

S-adenosylhomocysteine

Adenosine triphosphate

Mechanisms of Resistance to Thermorubin

Known Resistance Pathways

While research into thermorubin (B1234077) resistance is ongoing, initial studies have pointed towards specific mechanisms that bacteria might employ to evade its action.

Efflux Pump Systems and Transcriptional Regulation

One identified pathway for thermorubin resistance involves the overexpression of multidrug efflux pump systems , regulated by transcriptional repressors. In studies where bacteria were exposed to increasing concentrations of thermorubin, a loss-of-function mutation in a transcriptional repressor protein was observed. This mutation led to the upregulation of an efflux pump system, thereby conferring a high level of resistance to the antibiotic. uni-muenchen.de

Multidrug efflux pumps are a significant contributor to both intrinsic and acquired antibiotic resistance in bacteria. nih.govscielo.brmdpi.com These systems, often composed of tripartite assemblies (an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane factor), actively expel a wide range of toxic compounds, including antibiotics, from the cell. nih.govscielo.brmdpi.com The resistance-nodulation-cell division (RND) superfamily is a notable group of efflux pumps that play a critical role in Gram-negative bacteria. nih.govmdpi.com In Escherichia coli, for instance, the AcrAB-TolC system is a primary efflux pump responsible for resistance to various antimicrobials. scielo.br The regulation of these pumps, often through transcriptional repressors like the MarR protein, is a key factor in the development of resistance phenotypes. kenyon.edu A mutation in such a repressor can lead to the constitutive expression of efflux pumps, granting broad-spectrum resistance. kenyon.edu

Comparative Analysis with Other Ribosome-Targeting Antibiotics

Thermorubin's mechanism of action and its relationship to resistance pathways can be better understood by comparing it with other classes of antibiotics that target the bacterial ribosome.

Although thermorubin shares some structural similarities with tetracyclines, their mechanisms of ribosomal inhibition and, consequently, their resistance profiles, are distinct. nih.govnih.govuni-muenchen.de

Binding Site: Tetracyclines primarily bind to the decoding center of the 30S ribosomal subunit, obstructing the binding of aminoacyl-tRNAs (aa-tRNAs) to the A-site. nih.govresearchgate.net In contrast, thermorubin binds to a unique site at the interface between the 30S and 50S subunits, specifically at inter-subunit bridge B2a. nih.govnih.govresearchgate.netoup.com This interaction causes a conformational change in the 23S rRNA, leading to the flipping out of nucleotide C1914, which then sterically clashes with an A-site tRNA. nih.govresearchgate.net This interaction impedes elongation and termination steps of protein synthesis. diva-portal.org

Resistance Mechanisms: Resistance to tetracyclines is commonly mediated by ribosomal protection proteins (e.g., TetM) that physically remove the drug from the ribosome, or by efflux pumps (e.g., TetA) that actively transport tetracyclines out of the cell. uni-muenchen.de While efflux pumps are also implicated in thermorubin resistance, the specific mechanisms of ribosomal protection that confer resistance to tetracyclines are not directly applicable to thermorubin due to its different binding site and mode of action. uni-muenchen.de The distinct binding site of thermorubin suggests that mutations conferring resistance would likely involve alterations in the rRNA or ribosomal proteins within bridge B2a, rather than the sites targeted by tetracycline (B611298) resistance proteins.

Table 1: Comparison of Thermorubin and Tetracycline Mechanisms and Resistance

FeatureThermorubinTetracycline
Ribosomal Target Inter-subunit bridge B2a (interface of 30S and 50S subunits) nih.govnih.govresearchgate.netoup.comDecoding center of the 30S subunit nih.govresearchgate.net
Mechanism of Action Induces conformational changes in 23S rRNA (C1914 flip-out), sterically clashes with A-site tRNA, impedes elongation and termination. nih.govresearchgate.netdiva-portal.orgPrevents binding of aminoacyl-tRNAs to the A-site. nih.gov
Key Resistance Mechanisms Efflux pump systems (e.g., via transcriptional repressor mutations) uni-muenchen.deRibosomal protection proteins (e.g., TetM), Efflux pumps (e.g., TetA) uni-muenchen.de
Structural Similarity Structurally related to tetracyclines, but binds at a different ribosomal location. nih.govnih.govuni-muenchen.de-

Evolution of Resistance in Bacterial Populations

The evolution of resistance in bacterial populations is a dynamic process driven by selective pressures, such as the presence of antibiotics. When bacteria are exposed to sub-inhibitory or intermittent concentrations of an antibiotic like thermorubin, individuals with pre-existing or newly acquired mutations that confer even partial resistance have a survival advantage. uni-muenchen.deannualreviews.org These resistant individuals will proliferate, leading to an increase in the frequency of resistance genes or mutations within the population.

The identification of resistance mechanisms, such as the role of efflux pumps regulated by transcriptional repressors, highlights how genetic alterations can lead to significant phenotypic changes in antibiotic susceptibility. uni-muenchen.de Over time, continuous exposure can select for higher levels of resistance, potentially involving multiple genetic changes or the acquisition of mobile genetic elements carrying resistance determinants. annualreviews.org Understanding the evolutionary trajectory of thermorubin resistance is vital for predicting its long-term clinical utility and for developing strategies to mitigate its emergence. uni-muenchen.deannualreviews.org

Advanced Methodologies in Thermorubin Research

Structural Biology Approaches

Structural biology methods provide atomic-level insights into how Thermorubin (B1234077) binds to the ribosome and induces conformational changes that disrupt protein synthesis.

Cryo-electron microscopy (Cryo-EM) has been instrumental in visualizing Thermorubin bound to bacterial ribosomes in various functional states. High-resolution Cryo-EM structures, typically in the range of 1.96 to 2.7 Å, have been determined for Thermorubin complexes with ribosomes from organisms such as Thermus thermophilus and Escherichia coli oup.comnih.govrepec.orgwindows.netnih.govdiva-portal.orgnih.govdiva-portal.orgmohimobileservice.irbiorxiv.org. These studies reveal that Thermorubin binds at the inter-subunit bridge B2a, a critical interface between the small (30S) and large (50S) ribosomal subunits oup.comnih.govrepec.orgwindows.netnih.govdiva-portal.orgdiva-portal.orgbiorxiv.orgnih.gov.

The Cryo-EM data illustrates that Thermorubin's tetracyclic moiety stacks between the 23S rRNA nucleotide A1913 and the 16S rRNA base pair C1409-G1491, while its orthohydroxyphenyl group interacts with U1915 of the 23S rRNA oup.combiorxiv.orgbiorxiv.org. Crucially, these structures have demonstrated that Thermorubin can co-exist with both P-site and A-site tRNAs on the ribosome, challenging earlier hypotheses that it solely inhibits initiation by blocking tRNA accommodation oup.comwindows.netnih.govnih.govbiorxiv.orgbiorxiv.org. The Cryo-EM analysis also highlights that Thermorubin binding induces significant conformational rearrangements of ribosomal RNA, notably causing nucleotide C1914 of helix 69 to adopt a "flipped-out" conformation, which can sterically hinder the binding of subsequent substrates like aminoacyl-tRNAs and release factors windows.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.net. Furthermore, Cryo-EM has revealed Thermorubin's role as an anti-dissociation agent, tethering ribosomal subunits and potentially blocking ribosome recycling nih.govrepec.orgdiva-portal.orgdiva-portal.orguu.se.

X-ray crystallography has complemented Cryo-EM by providing high-resolution structural details of Thermorubin-ribosome complexes, often at resolutions around 2.7 Å oup.comnih.govnih.govbiorxiv.orgnih.gov. These studies have precisely mapped Thermorubin's binding site at the inter-subunit bridge B2a, detailing its interactions with specific rRNA nucleotides (C1409, G1491, A1913, U1915) and identifying potential coordination sites for magnesium ions, which are essential for ribosome structure and function nih.gov.

The structural elucidation via X-ray crystallography has confirmed that Thermorubin occupies a distinct binding pocket compared to other ribosome inhibitors, such as tetracyclines nih.govnih.gov. It has also been pivotal in understanding the basis of Thermorubin's specificity for bacterial ribosomes, attributed to differences in rRNA structures that form the binding site compared to eukaryotic ribosomes oup.com. Moreover, X-ray crystallography has been used to determine the structure of Thermorubin in complex with initiated ribosomes carrying initiator tRNA in the P-site, further refining the understanding of its interaction dynamics during the early stages of translation oup.comnih.govbiorxiv.org.

Biochemical and Biophysical Assays

Biochemical and biophysical assays provide functional validation for the structural findings, quantifying the impact of Thermorubin on ribosomal activity and translation dynamics.

Fast-kinetics assays, often employing reconstituted cell-free translation systems such as the PURE system or E. coli-derived reconstituted systems, have been crucial for dissecting the kinetic steps of translation affected by Thermorubin oup.comnih.govrepec.orgwindows.netnih.govdiva-portal.orgnih.govdiva-portal.org. These assays allow for the precise measurement of protein synthesis rates and the kinetics of individual translation events in a controlled environment.

Studies have demonstrated that Thermorubin causes a dose-dependent inhibition of protein synthesis, as measured by the production of reporter proteins like sfGFP oup.comwindows.netnih.gov. Kinetic analyses have revealed that Thermorubin significantly impacts translation elongation, primarily by affecting the binding stability of aminoacyl-tRNAs in the A-site nih.govbiorxiv.org. These assays also indicate that Thermorubin can interfere with the accommodation of release factors, thereby inhibiting translation termination nih.govrepec.orgdiva-portal.orgdiva-portal.orguu.se. Furthermore, fast-kinetics data suggests Thermorubin acts as an anti-dissociation agent, stabilizing the ribosomal subunits and impeding ribosome recycling nih.govrepec.orgdiva-portal.orgdiva-portal.orguu.se.

Primer extension inhibition, commonly known as toe-printing, is a powerful biochemical technique used to pinpoint the exact locations of ribosome stalling on mRNA templates windows.netnih.govbiorxiv.orgyoutube.com. This method relies on reverse transcriptase activity, which extends a labeled DNA primer annealed to the mRNA until it encounters a stalled ribosome, halting further extension and generating a truncated cDNA product. The position of this halt on a gel electrophoresis or sequencing readout directly indicates the ribosome's position.

Using toe-printing assays with various mRNA templates (e.g., ermBL, yrbA), researchers have shown that Thermorubin induces ribosome stalling at internal and termination codons, rather than exclusively at the initiation codon as previously hypothesized windows.netnih.govresearchgate.netosti.gov. This finding supports the role of Thermorubin in inhibiting translation elongation and termination, and potentially translation recycling, rather than being solely an initiation inhibitor nih.govnih.govresearchgate.netosti.gov. These assays allow for a direct comparison of stalling patterns induced by Thermorubin with those caused by other known antibiotics nih.gov.

While specific "cell-free enzyme activity assays" in isolation are not extensively detailed for Thermorubin's direct enzymatic targets outside the ribosome, the reconstituted translation systems used in fast-kinetics studies inherently function as cell-free assays of ribosomal enzymatic activity. These systems reconstitute the core components of bacterial translation, allowing for the study of the ribosome's peptidyl transferase activity and tRNA binding/translocation steps in vitro.

For instance, studies measuring dipeptide formation (fMet-[14C]Phe-dipeptidyl-tRNAPhe) in the presence of Thermorubin directly assess the impact of the drug on the peptidyl transferase center's ability to catalyze peptide bond formation following tRNA accommodation oup.comnih.govnih.govbiorxiv.org. These experiments, conducted in a cell-free context, provide quantitative measures of how Thermorubin perturbs the enzymatic steps of protein synthesis.

Genetic and Genomic Techniques

Genetic and genomic approaches are crucial for identifying the genes responsible for thermorubin production and for understanding their functions.

The identification and annotation of the biosynthetic gene cluster (BGC) responsible for thermorubin production have been a significant advancement in understanding its synthesis. Research has pinpointed the BGC within the genome of Laceyella sacchari researchgate.net. Tools like antiSMASH are commonly utilized in the bioinformatics pipeline to identify and analyze such gene clusters in bacterial genomes researchgate.net.

The annotation of the thermorubin BGC has revealed key enzymes involved in its pathway. Notably, a salicylate (B1505791) synthase, designated TheO, has been identified. This enzyme plays a critical role by converting chorismate into salicylate, a precursor that primes the synthesis of the undecaketide backbone of thermorubin researchgate.net. The characterization of TheO has highlighted its rapid kinetics and remarkable stability, suggesting its potential utility in biotechnological applications researchgate.net. The proposed biosynthetic pathway indicates that thermorubin originates from the condensation of salicylic (B10762653) acid with an undecaketide chain, which is assembled from acetate-derived malonyl-CoA units researchgate.netpsu.edubiorxiv.org.

While specific published studies detailing mutational analysis or targeted gene deletions within the thermorubin biosynthetic pathway are not extensively detailed in the provided literature, these techniques are standard in the field for functional gene characterization. Typically, researchers would employ gene knockout strategies or site-directed mutagenesis to inactivate specific genes within the identified BGC. By observing the effect of these genetic modifications on thermorubin production, the role of each gene in the pathway can be confirmed researchgate.net. For instance, deleting a gene predicted to encode a key polyketide synthase (PKS) component would be expected to abolish or significantly reduce thermorubin production, thereby validating the gene's function.

Reporter systems are powerful tools for validating gene expression and function within a living organism. While studies have employed reporter systems to investigate thermorubin's mechanism of action on ribosomes researchgate.netnih.govresearchgate.net, specific applications of reporter systems for validating genes within the thermorubin biosynthetic pathway are not explicitly detailed in the reviewed literature. Generally, such systems involve fusing a reporter gene (e.g., lacZ or gfp) to the promoter of a gene of interest within the BGC. The expression of the reporter gene, often under specific induction conditions or in response to metabolic cues, provides a quantifiable measure of the target gene's activity and can confirm its role in the biosynthetic process.

Spectroscopic Techniques (e.g., ¹³C NMR for Biosynthetic Tracing)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in tracing the origins of thermorubin's carbon skeleton.

The biosynthesis of thermorubin is a mixed pathway, incorporating precursors from both the shikimate pathway and fatty acid metabolism psu.edubiorxiv.orgnih.gov. ¹³C NMR analysis of thermorubin produced from cultures supplemented with isotopically labeled precursors has provided definitive evidence for this dual origin. Specifically, feeding Thermoactinomyces vulgaris with [1-¹³C]-, [2-¹³C]-, and [1,2-¹³C₂]-acetate revealed that 22 of the 29 carbon atoms in the thermorubin structure are derived from acetate-based malonyl-CoA units psu.edu. Concurrently, the incorporation of [1-¹³C]-salicylic acid demonstrated that the remaining seven carbon atoms originate from salicylic acid, which itself is derived from the shikimate pathway psu.edunih.gov.

These findings were established by analyzing the ¹³C NMR spectra of thermorubin enriched with these labeled precursors. The chemical shifts and the coupling patterns observed in the spectra allowed for the unambiguous assignment of carbon atoms and the mapping of precursor incorporation psu.edu. This spectroscopic tracing is fundamental to confirming proposed biosynthetic routes and identifying the specific building blocks utilized by the producing organism.

Compound List

Thermorubin

Salicylic acid

Malonyl-CoA

Chorismate

Future Directions and Translational Potential in Thermorubin Research

Rational Design of Thermorubin (B1234077) Analogs

The inherent limitations of Thermorubin, coupled with its unique binding site on the ribosome, make it an attractive scaffold for developing novel analogs with improved pharmacological profiles and enhanced efficacy.

Improving Solubility and Thermostability

Thermorubin's poor solubility in aqueous media and low thermostability above 37°C have been identified as major hurdles for its clinical use oup.combiorxiv.orgnih.gov. Strategies to overcome these limitations are crucial for its translational potential. Chemical modification is a primary approach, involving the introduction of polar groups or the formation of salt derivatives to enhance aqueous solubility irjmets.comjddtonline.info. For instance, derivatization strategies similar to those employed for other antibiotics could be explored to create analogs with improved solubility and stability researchgate.net. Furthermore, the development of amorphous solid dispersions (ASDs) or other advanced formulation techniques, such as hot-melt extrusion (HME), could significantly improve both the solubility and bioavailability of Thermorubin seppic.com. Investigating how the producing organism, Thermoactinomyces antibioticus, maintains Thermorubin in a soluble and stable form, possibly through complexation with an adjuvant, could also provide insights for formulation oup.com.

Enhancing Efficacy Against Multidrug-Resistant Bacteria

The growing threat of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents with novel mechanisms or improved efficacy against resistant strains. While Thermorubin exhibits broad-spectrum activity, its effectiveness against specific MDR pathogens requires further investigation and enhancement. Research into Thermorubin derivatives has shown that modifications to its structure can lead to altered antibacterial activities researchgate.netresearchgate.net. Structure-activity relationship (SAR) studies, informed by its ribosomal binding site, can guide the design of analogs that may bypass common resistance mechanisms or exhibit enhanced binding affinity to the bacterial ribosome. Exploring analogs that can overcome efflux pump-mediated resistance or target mutated ribosomal proteins could be a promising avenue uni-muenchen.de.

Structure-Based Drug Design Targeting Ribosomal Sites

Detailed structural information, including cryo-electron microscopy (cryo-EM) and X-ray crystallography data of Thermorubin bound to the bacterial ribosome, has elucidated its binding site at the intersubunit bridge B2a biorxiv.orgrsc.orgresearchgate.netrsc.orgnih.govwindows.netnih.govresearchgate.netbiorxiv.orgdiva-portal.org. This binding site, distinct from those of many other ribosome inhibitors, involves interactions with helix 69 of the 23S rRNA, causing rearrangements that interfere with tRNA and release factor accommodation rsc.orgresearchgate.netrsc.orgnih.govwindows.netnih.govbiorxiv.org. This precise understanding of molecular interactions provides a powerful platform for structure-based drug design. Computational modeling and docking studies can be employed to predict and design novel Thermorubin analogs with optimized binding affinity and specificity for the bacterial ribosome. SAR studies, correlating structural modifications with changes in antibacterial activity, are essential for this approach researchgate.netresearchgate.netmpbou.edu.in. By targeting specific residues or regions within the binding pocket, it may be possible to create analogs with improved potency, reduced off-target effects, or altered resistance profiles.

Exploration of Cryptic Biosynthetic Potential

The identification of the Thermorubin biosynthetic gene cluster (BGC) opens avenues for exploring its biosynthetic potential through genome mining and combinatorial biosynthesis approaches, potentially leading to the discovery of novel derivatives.

Genome Mining for Novel Thermorubin Derivatives

The biosynthetic gene cluster responsible for Thermorubin production has been identified in Laceyella sacchari rsc.orgwindows.netnih.gov. Genome mining, which involves the bioinformatic analysis of microbial genomes to identify BGCs, is a powerful tool for discovering new natural products and their derivatives irjmets.comwindows.netmdpi.comresearchgate.net. By analyzing the Thermorubin BGC and related phenoxazinone pathways, researchers can identify variations in gene sequences or regulatory elements that might lead to the production of novel Thermorubin analogs. This could involve discovering genes encoding enzymes with altered substrate specificities or catalytic activities, which, when expressed, could yield structurally distinct compounds with potentially improved or novel biological activities.

Combinatorial Biosynthesis Approaches

Combinatorial biosynthesis offers a powerful strategy to generate novel natural product analogs by manipulating biosynthetic pathways nih.gov. The heterologous expression of the Thermorubin BGC in a tractable host like Escherichia coli has already been validated rsc.orgwindows.netnih.gov. This foundational work allows for further genetic engineering. By swapping genes between different BGCs or modifying existing genes within the Thermorubin pathway, it may be possible to create hybrid enzymes or alter the substrate specificity of key biosynthetic steps. For instance, the identification of different cyclases within the Thermorubin cluster suggests potential for creating novel ring architectures by mixing engineered cyclases from various systems mdpi.com. Furthermore, the characterization of enzymes like the thermostable salicylate (B1505791) synthase TheO involved in early-stage biosynthesis provides opportunities for bioinspired synthetic approaches and pathway engineering researchgate.netwindows.netnih.gov. By combining elements from different pathways or modifying specific enzymes, researchers can aim to produce novel Thermorubin derivatives with enhanced antibacterial properties or entirely new pharmacological profiles.

Compound List:

Thermorubin (THB, THR)

Tetracycline (B611298)

Apidaecin

Arbekacin (ABK)

Amikacin (AMK)

Questiomycin A

Actinomycin

Grixazone

Pitucamycin

Celluxanthenes

Salicylate synthase TheO

Phenoxazinone synthase (PHS)

CotA-laccase

Abyssomicin C

Nocardiopsistin D

Thiamyxin B

Talaropeptin A

Alanginenmine A

Wincaline A

Dothideomin A

Cladoxanthone A

Corramycin

Ecteinamine A

Drimentine B

Ardeemins

Brevione E

Artejasminolide

Sinuaustone A

Lobophytumin A

Seritranin A

Cordycicadins

Fredericamycin

Gilvocarcin V

Chrysomycin

Omadacycline

Eravacycline

Tigecycline

Amythiamicins

GE2270 A

TetM

Pyrrolobenzodiazepines (PBDs)

Metronidazole

EF-Tu (Elongation Factor Tu)

EF-G (Elongation Factor G)

IF1 (Initiation Factor 1)

IF2 (Initiation Factor 2)

RF1 (Release Factor 1)

RF2 (Release Factor 2)

Lipid II

Lipid III

Q & A

Q. How can researchers balance open science principles with intellectual property concerns in Thermorubin studies?

  • Methodological Answer : Publish methodology and non-proprietary findings in open-access journals. File provisional patents for novel analogs or formulations before detailed mechanistic data release. Use embargoed repositories (e.g., SSRN) for preprints during patent review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.